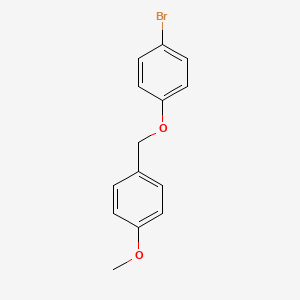

1-(4-Bromophenoxymethyl)-4-methoxybenzene

Descripción general

Descripción

1-(4-Bromophenoxymethyl)-4-methoxybenzene, also known as 4-bromo-alpha-methoxyphenylacetone, is an organic compound belonging to the class of phenols. It is a white to off-white crystalline solid with a faint aromatic odor and a melting point of 106-107°C. It is used in the synthesis of various pharmaceutical and agrochemical compounds, as well as in the synthesis of a variety of intermediates for the production of dyes and pigments.

Aplicaciones Científicas De Investigación

Organic Synthesis

Scientific Field

This compound is used in the field of Organic Synthesis .

Summary of the Application

“1-(4-Bromophenoxymethyl)-4-methoxybenzene” is used in the synthesis of novel racemic secondary alcohols .

Methods of Application or Experimental Procedures

The compound has been successfully synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .

Results or Outcomes

The novel racemic secondary alcohol (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol has been successfully synthesized .

Antifungal Activity Evaluation

Scientific Field

This compound is used in the field of Antifungal Activity Evaluation .

Summary of the Application

“1-(4-Bromophenoxymethyl)-4-methoxybenzene” is used in the synthesis of novel 1-sulfonyl-1,2,3-triazoles .

Methods of Application or Experimental Procedures

The compound has been successfully synthesized through various organic reactions and evaluated for its antifungal activity against genus Candida strains .

Results or Outcomes

Two compounds containing 4-ClC6H4OCH2 and C6H4(CO)2NCH2 substituent groups showed significant activity (MIC < 0.0075 and 0.04 μg/mL, respectively) compared to Itraconazole and Fluconazole (MIC 2.56 and 1.28 μg/mL, respectively) used as reference .

Propiedades

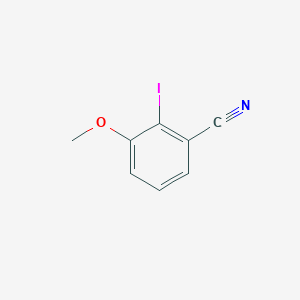

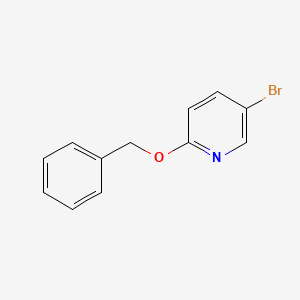

IUPAC Name |

1-bromo-4-[(4-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGUTAYMMOCNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenoxymethyl)-4-methoxybenzene | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)